4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester is a complex organic compound featuring a piperidine ring, a benzodioxin moiety, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation and Curtius rearrangement.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The final step involves coupling the benzodioxin moiety with the piperidine ring and introducing the benzyl ester group under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups.
Reduction: Reduction reactions can target the ester and amine functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may serve as potential inhibitors or activators of specific enzymes or receptors. Its structural features make it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxin moiety may facilitate binding to specific sites, while the piperidine ring can modulate the compound’s overall activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
Uniqueness
What sets 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester apart from similar compounds is its combination of the benzodioxin moiety with a piperidine ring and a benzyl ester group
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
benzyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c25-21(29-15-17-4-2-1-3-5-17)24-10-8-22(26,9-11-24)16-23-18-6-7-19-20(14-18)28-13-12-27-19/h1-7,14,23,26H,8-13,15-16H2 |
InChI Key |
WODFYSIRDRFCGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CNC2=CC3=C(C=C2)OCCO3)O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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